2-(4-Tert-butylphenoxy)-5-nitropyridine
Overview
Description
Synthesis Analysis
The synthesis of related compounds like “2-(4-tert-butyl phenoxy) cyclohexanol” involves condensation with phenol and then alkylation on benzene rings . The steric hindrance effect of a substituent namely cyclohexyl helps avoid the generation of ortho-alkylation and meta-alkylation isomers .Molecular Structure Analysis
While the molecular structure of “2-(4-Tert-butylphenoxy)-5-nitropyridine” is not directly available, related compounds like “2-(4-Tert-butylphenoxy)cyclohexanol” have a molecular formula of C16H24O2 .Scientific Research Applications
Parkinson’s Disease Treatment
The compound can be used in the treatment of Parkinson’s disease (PD). A combination of monoamine oxidase B (MAO B) inhibition with histamine H3 receptor (H3R) antagonism could have positive effects on dopamine regulation . This dual-target approach could potentially improve the symptoms of PD .
Antagonist for Histamine H3 Receptor
The compound can act as an antagonist for the histamine H3 receptor . This could potentially be useful in treating conditions related to the histamine system, such as allergies or inflammatory responses .
Inhibitor for Monoamine Oxidase B
The compound can also act as an inhibitor for monoamine oxidase B . This could potentially be useful in treating conditions related to the monoamine oxidase system, such as depression or anxiety .
Organic Coating Material
The compound can be used as an organic coating material in the paint industry . It can be used in boat paint and building coating materials .
Epoxy Reactive Diluent
The compound can be used as an epoxy reactive diluent . This could potentially be useful in the production of epoxy resins, which have applications in a wide range of industries .
Steric Hindrance Effect
The compound can be used in reactions where a steric hindrance effect is desired . This could potentially be useful in synthetic chemistry, where the steric hindrance effect can be used to control the outcome of reactions .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-tert-butylphenoxyalkoxyamines, have been shown to interact with monoamine oxidase b (mao b) and histamine h3 receptors (h3r) . These targets play crucial roles in dopamine regulation, which is essential for various neurological functions .
Mode of Action
For instance, 4-tert-butylphenoxyalkoxyamines inhibit MAO B and antagonize H3R, which could have positive effects on dopamine regulation .
Biochemical Pathways
Compounds with similar structures have been found to impact pathways related to dopamine regulation . By inhibiting MAO B and antagonizing H3R, these compounds can potentially affect the synthesis, release, and reuptake of dopamine .
Result of Action
Based on the known actions of similar compounds, it can be inferred that this compound might have potential effects on dopamine regulation . This could potentially lead to changes in neurological functions, given the crucial role of dopamine in these processes .
properties
IUPAC Name |
2-(4-tert-butylphenoxy)-5-nitropyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-15(2,3)11-4-7-13(8-5-11)20-14-9-6-12(10-16-14)17(18)19/h4-10H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSIFRRVTNAEBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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